5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
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Description
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2C receptor triggers a series of events within the cell that lead to its effects .
Pharmacokinetics
Related compounds such as m-chlorophenylpiperazine are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of m-Chlorophenylpiperazine ranges from 4 to 14 hours , suggesting that the compound may have similar pharmacokinetic properties.
Result of Action
The activation of the 5-HT2C receptor by the compound can lead to a variety of effects at the molecular and cellular level. For instance, it can influence the release of neurotransmitters, modulate neuronal firing rates, and impact intracellular signaling pathways . These changes can translate into observable effects on mood, anxiety, and other behaviors .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-7-4-8-19(13-18)25-9-11-26(12-10-25)23(28)21-14-20(27)22(16-30-21)29-15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNDMRMJRTWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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